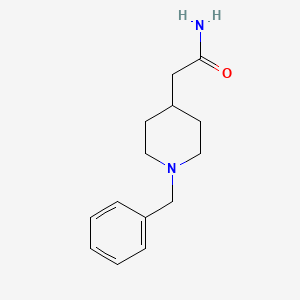

2-(1-Benzylpiperidin-4-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-(1-benzylpiperidin-4-yl)acetamide |

InChI |

InChI=1S/C14H20N2O/c15-14(17)10-12-6-8-16(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,15,17) |

InChI Key |

RTJSTOYFDXUSDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC(=O)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 1 Benzylpiperidin 4 Yl Acetamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number of different types of protons and their neighboring environments within a molecule. For 2-(1-Benzylpiperidin-4-yl)acetamide, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the protons of the piperidine (B6355638) ring, and the protons of the acetamide (B32628) moiety.

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. chemicalbook.com The benzylic methylene (B1212753) protons (C₆H₅CH₂ -) often present as a singlet around δ 3.4-3.5 ppm. The protons on the piperidine ring exhibit more complex splitting patterns due to their various axial and equatorial positions and their coupling with adjacent protons. The protons on the carbons adjacent to the nitrogen (C2-H and C6-H) are expected to be deshielded and appear further downfield, typically in the range of δ 2.8-3.1 ppm for the equatorial protons and δ 2.0-2.2 ppm for the axial protons. The proton at the C4 position, being attached to the carbon bearing the acetamide group, would also show a distinct chemical shift, often as a multiplet around δ 3.8-4.0 ppm. The methylene protons at C3 and C5 would appear as multiplets in the δ 1.4-1.8 ppm region. The protons of the acetamide group, specifically the methyl protons (CH₃), typically show a sharp singlet around δ 1.9-2.0 ppm, and the amide proton (-NH-) signal can be found as a broad singlet, the position of which is highly dependent on solvent and concentration, but generally appears between δ 5.4 and 8.0 ppm.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Analogs

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzyl) | 7.2-7.4 | Multiplet |

| Benzylic (C₆H₅CH₂ -) | 3.4-3.5 | Singlet |

| Piperidine C2-H, C6-H (equatorial) | 2.8-3.1 | Multiplet |

| Piperidine C2-H, C6-H (axial) | 2.0-2.2 | Multiplet |

| Piperidine C4-H | 3.8-4.0 | Multiplet |

| Piperidine C3-H, C5-H | 1.4-1.8 | Multiplet |

| Acetamide (CH₃ ) | 1.9-2.0 | Singlet |

| Acetamide (-NH -) | 5.4-8.0 | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. compoundchem.com In this compound, each unique carbon atom gives a distinct signal.

The aromatic carbons of the benzyl group typically resonate in the δ 127-140 ppm region, with the quaternary carbon attached to the methylene group appearing at the higher end of this range. rsc.orgspectrabase.com The benzylic carbon (C₆H₅C H₂-) signal is usually found around δ 63 ppm. rsc.org The carbons of the piperidine ring show characteristic shifts: C2 and C6, being adjacent to the nitrogen, are deshielded and appear around δ 54 ppm. rsc.org The C4 carbon, substituted with the acetamide group, is observed around δ 48-50 ppm. The C3 and C5 carbons typically resonate in the δ 30-32 ppm range. For the acetamide group, the carbonyl carbon (C =O) gives a characteristic signal in the downfield region, typically around δ 170-173 ppm, while the methyl carbon (C H₃) appears at a much higher field, around δ 22-24 ppm. chemicalbook.com

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Analogs

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Benzyl) | 127-140 |

| Benzylic (C₆H₅C H₂-) | ~63 |

| Piperidine C2, C6 | ~54 |

| Piperidine C4 | 48-50 |

| Piperidine C3, C5 | 30-32 |

| Acetamide (C =O) | 170-173 |

| Acetamide (C H₃) | 22-24 |

Variable Temperature NMR for Conformational Dynamics and Exchange Processes

Variable temperature (VT) NMR is a powerful technique to study dynamic processes such as conformational changes. optica.org In piperidine derivatives, the ring can undergo chair-to-chair interconversion. For N-benzylpiperidine systems, the bulky benzyl group typically prefers an equatorial position to minimize steric hindrance. VT-NMR studies can provide information on the energy barrier of this ring inversion. At low temperatures, the interconversion slows down, and distinct signals for axial and equatorial protons may be observed, which coalesce into averaged signals as the temperature increases. researchgate.net This allows for the determination of the activation energy for the conformational exchange process. optica.org The presence of the acetamide substituent at the C4 position can influence the rate and equilibrium of this conformational change.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides crucial information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups based on their characteristic vibrational frequencies. ekb.eg In this compound, several key functional groups can be identified. libretexts.orgrockymountainlabs.com

The amide group gives rise to several characteristic bands. The N-H stretch of a secondary amide typically appears as a single sharp band in the region of 3300-3500 cm⁻¹. libretexts.org The C=O stretch (Amide I band) is a very strong and sharp absorption, typically found between 1630 and 1680 cm⁻¹. spectroscopyonline.com The N-H bend (Amide II band) is another characteristic absorption appearing around 1510-1570 cm⁻¹. The benzyl group will show characteristic C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹. The aliphatic C-H stretching of the piperidine ring and the benzyl methylene group are observed in the 2800-3000 cm⁻¹ region. rockymountainlabs.com As a tertiary amine, the piperidine nitrogen does not have an N-H bond, so the characteristic N-H stretching band for amines is absent. libretexts.orgrockymountainlabs.com

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3300-3500 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1630-1680 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1510-1570 | Medium-Strong |

| Aromatic | C-H Stretch | >3000 | Medium |

| Aromatic | C=C Stretch | 1450-1600 | Medium |

| Aliphatic (Piperidine, Benzyl CH₂) | C-H Stretch | 2800-3000 | Medium-Strong |

| Tertiary Amine | C-N Stretch | 1000-1250 | Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. researchgate.net While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations of the benzyl group are expected to be strong. researchgate.net The symmetric breathing mode of the benzene (B151609) ring often gives a sharp and intense band. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be present. The C=O stretching of the amide group, which is strong in the IR spectrum, will likely be weaker in the Raman spectrum. Conversely, the C-C backbone vibrations of the piperidine ring may be more prominent in the Raman spectrum. researchgate.netresearchgate.net

Table 4: Expected Prominent FT-Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic | C=C Stretch (ring breathing) | ~1000 and ~1600 | Strong |

| Aromatic | C-H Stretch | >3000 | Medium |

| Aliphatic (Piperidine, Benzyl CH₂) | C-H Stretch | 2800-3000 | Strong |

| Piperidine | Ring Vibrations | 800-1200 | Medium |

| Amide | C=O Stretch | 1630-1680 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. In the case of this compound, the primary chromophores responsible for UV absorption are the benzene ring of the benzyl group and the amide functionality.

The UV spectrum of compounds containing a benzene ring typically exhibits two main absorption bands. The more intense band, corresponding to a π → π* transition, is usually observed at shorter wavelengths, while a less intense band, also from a π → π* transition, appears at longer wavelengths. For substituted benzene derivatives, these absorption bands can be influenced by the nature and position of the substituents. nih.gov The benzyl group in this compound is expected to show characteristic absorption in the UV region. researchgate.net

The amide group also contributes to the UV absorption profile. Amides generally display a weak n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. uobabylon.edu.iqresearchgate.net The presence of both the benzyl and acetamide moieties in the molecule will result in a composite spectrum reflecting the electronic transitions of both chromophores. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity, as solvent-solute interactions can affect the energy levels of the molecular orbitals involved in the electronic transitions. nih.gov

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Region |

| Benzyl Group | π → π | Shorter UV range |

| Benzyl Group | π → π | Longer UV range |

| Acetamide Group | n → π | Longer UV range (weak) |

| Acetamide Group | π → π | Shorter UV range (strong) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, if present. For analogs of this compound, single-crystal X-ray diffraction analysis can offer a detailed picture of the molecule's conformation in the solid state.

While a specific crystallographic study for this compound is not publicly available, the analysis of structurally related compounds, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, provides insight into the type of data that can be obtained. nih.gov In such studies, the compound is crystallized, and the resulting single crystal is irradiated with X-rays. The diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions are determined.

Key parameters obtained from X-ray crystallography include the crystal system, space group, and unit cell dimensions. The analysis also reveals intramolecular and intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice. nih.gov For instance, in the aforementioned related compound, intramolecular N-H...S, C-H...N, and C-H...O hydrogen bonds, as well as intermolecular N-H...N and N-H...O hydrogen bonds, were identified as stabilizing the crystal structure. nih.gov A similar analysis of this compound would be expected to reveal hydrogen bonding involving the amide group.

Table 2: Illustrative Crystallographic Data from a Related N-Benzyl Acetamide Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| α (°) | 90 |

| β (°) | 91.540(4) |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Data from a related N-benzyl acetamide derivative for illustrative purposes. nih.gov

Advanced Chromatographic Methods in Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. For non-volatile compounds like this compound and its analogs, High-Performance Liquid Chromatography (HPLC) is the method of choice. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

HPLC is a powerful technique for assessing the purity of pharmaceutical compounds and for their quantitative analysis. The development of a robust HPLC method for this compound would typically involve a reversed-phase approach. nih.gov

In reversed-phase HPLC, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.govnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsemanticscholar.org To ensure good peak shape and reproducibility, an acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of any basic functional groups, like the piperidine nitrogen. nih.govsielc.com

Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits significant absorbance. nih.gov For this compound, the UV detector could be set to a wavelength corresponding to the absorption of the benzyl or acetamide chromophore. Method validation would be performed according to established guidelines to ensure specificity, linearity, precision, accuracy, and robustness. jfda-online.com In some cases, pre-column derivatization can be used to enhance the chromatographic properties or detectability of piperidine-containing compounds. nih.govgoogle.com

Table 3: Typical HPLC Method Parameters for Piperidine Derivatives

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% acid (e.g., phosphoric or formic acid) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov However, direct analysis of compounds with polar functional groups, such as the secondary amine in the piperidine ring and the amide group in this compound, can be challenging due to their low volatility and potential for interaction with the GC column. youtube.comyoutube.com

To overcome these limitations, chemical derivatization is often employed. jfda-online.comyoutube.com This process involves converting the polar functional groups into less polar and more volatile derivatives. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, and acylation. sielc.comyoutube.comyoutube.com

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components of the mixture, and the mass spectrometer provides information about its molecular weight and structure through fragmentation patterns. researchgate.netwhitman.edu The fragmentation of N-benzylpiperidine derivatives in GC-MS often involves cleavage at the benzylic position, leading to a characteristic ion at m/z 91 corresponding to the tropylium (B1234903) cation. caymanchem.com Further fragmentation of the piperidine ring and the acetamide side chain would provide additional structural information. nih.gov

Table 4: Common Derivatization Reagents for GC-MS Analysis of Amine and Amide Containing Compounds

| Derivatization Technique | Reagent Example | Target Functional Group |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Amide |

| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Amine |

Computational and Theoretical Investigations of 2 1 Benzylpiperidin 4 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, varying in their computational cost and accuracy, are employed to predict molecular geometries, electronic properties, and other key chemical characteristics.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For 2-(1-benzylpiperidin-4-yl)acetamide, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. Such studies reveal the intricate spatial arrangement of the benzyl (B1604629) group relative to the piperidine (B6355638) ring and the acetamide (B32628) side chain, which is crucial for understanding its potential interactions.

Semi-Empirical Methods (e.g., AM1, PM3, RM1) for Molecular Modeling

While less computationally intensive than DFT, semi-empirical methods like AM1 (Austin Model 1), PM3 (Parametrized Model 3), and RM1 (Recife Model 1) offer a rapid means of modeling larger molecular systems. These methods utilize parameters derived from experimental data to simplify the complex equations of quantum mechanics. For this compound, these approaches can be used for initial conformational searches and to calculate bulk properties, providing a foundational understanding of the molecule's structure before more rigorous and computationally expensive methods are applied.

Molecular Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the molecular orbitals and charge distribution provides a detailed picture of the chemical nature of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Electron Excitation Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the electron-rich benzyl group, while the LUMO may be distributed across the piperidine and acetamide moieties. The analysis of electron excitation between these orbitals provides insights into the molecule's electronic transitions and potential spectroscopic properties.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen and nitrogen atoms of the acetamide group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are likely to be found around the hydrogen atoms, particularly those of the amide group, suggesting sites for nucleophilic interaction. This analysis provides a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions.

Molecular Dynamics Simulations and Conformational Preferences

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into their structural stability, flexibility, and interactions within a biological environment. researchgate.net For this compound, MD simulations can elucidate how the molecule interacts with potential biological targets, such as enzymes or receptors, and reveal its conformational landscape.

An MD simulation would typically involve placing the compound in a simulated environment, such as a water box, to mimic physiological conditions. Over a simulation period, often on the scale of nanoseconds, the trajectory of each atom is calculated based on classical mechanics. nih.gov Key parameters analyzed from these simulations include the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). The RMSD measures the average deviation of the molecule's backbone from its initial structure, indicating the stability of its conformation over time; a stabilized complex is often indicated by low RMSD values. mdpi.com The RMSF, on the other hand, quantifies the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. researchgate.net In studies of other piperidine derivatives, MD simulations have been successfully used to confirm stable binding within the active sites of enzymes and to understand the impact of specific functional groups on the molecule's flexibility and interactions. researchgate.net

The conformational preferences of this compound are dictated by the rotational freedom around its single bonds, particularly the bond connecting the acetamide group to the piperidine ring and the bonds within the benzyl group. Theoretical methods, especially Density Functional Theory (DFT), combined with experimental techniques like NMR spectroscopy, are employed to investigate these preferences. scielo.brresearchgate.net DFT calculations can predict the stable conformations (rotamers) of the molecule by mapping its potential energy surface. researchgate.net For molecules with amide bonds, a key feature is the potential for a hindered cis(E)-trans(Z) rotational equilibrium, which can be identified through both computational predictions and NMR spectra. scielo.br By calculating the energy of various dihedral angles, researchers can identify the lowest energy, and thus most probable, conformations of the molecule in solution. researchgate.net

Table 1: Key Parameters in Molecular Dynamics and Conformational Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov | Indicates the stability of the compound's structure over the simulation time, especially when bound to a target protein. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each atom's position from its time-averaged position. researchgate.net | Reveals the flexibility of different parts of the molecule, such as the benzyl and acetamide groups, which can be crucial for binding. |

| Potential Energy Surface (PES) | A map of the potential energy of a molecule as a function of its geometry. researchgate.net | Used in DFT calculations to identify the most stable low-energy conformations (conformers) of the molecule. |

| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. | Defines the rotational orientation of the benzyl, piperidine, and acetamide moieties relative to each other, determining the overall shape. |

Theoretical Prediction of Reactivity and Chemical Stability

The chemical reactivity and stability of this compound can be predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT). researchgate.net These methods provide insights into the electronic structure of the molecule, which governs its behavior in chemical reactions. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | - | Represents the electron-donating capacity. A higher value indicates a better electron donor. researchgate.net |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting capacity. A lower value indicates a better electron acceptor. researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | A large gap indicates high kinetic stability and low chemical reactivity. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the molecule's resistance to deformation of its electron cloud. Higher hardness correlates with lower reactivity. semanticscholar.org |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of the molecule to act as an electrophile. semanticscholar.org |

In silico Target Identification and Computational Prediction of Biological Activity Spectra

In silico tools play a crucial role in modern drug discovery by predicting the potential biological targets and pharmacological activities of chemical compounds before they are synthesized or tested in a lab. For this compound, web-based platforms like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be used to generate hypotheses about its mechanism of action. clinmedkaz.org

SwissTargetPrediction works by comparing the 2D and 3D structure of a query molecule to a large database of known active compounds, identifying the most probable protein targets based on the principle of chemical similarity. nih.gov Given that the N-benzylpiperidine scaffold is a well-known pharmacophore, the predictions often point towards specific protein families. For compounds containing this moiety, Sigma receptors (σ1 and σ2) are frequently identified as high-probability targets. rsc.orgnih.gov Other potential targets for piperidine derivatives can include acetylcholinesterase (AChE), carbonic anhydrases, and various G-protein coupled receptors (GPCRs). clinmedkaz.orgnih.govnih.gov

The PASS online tool predicts a wide spectrum of biological activities based on the structural formula of a compound. clinmedkaz.org The output is given as a list of potential activities with a corresponding probability "to be active" (Pa) and "to be inactive" (Pi). A high Pa value suggests a high likelihood that the compound will exhibit a particular activity in experimental testing. For piperidine derivatives, PASS analysis often predicts effects related to the central nervous system (CNS), such as neuroprotective, anti-dyskinetic, and anti-parkinsonian activities, which aligns with the known functions of targets like the Sigma receptors. clinmedkaz.org

Table 3: Predicted Protein Targets for this compound via in silico Analysis

| Target Class | Specific Protein Target | Predicted Role/Relevance |

|---|---|---|

| Sigma Receptors | Sigma-1 Receptor (σ1R) | Neuromodulation, neuroprotection, cognition. eurekaselect.com High affinity is common for N-benzylpiperidine analogs. nih.gov |

| Sigma-2 Receptor (σ2R) | Regulation of cell proliferation and apoptosis; potential role in cancer and neurodegenerative diseases. eurekaselect.comnih.gov | |

| Enzymes | Acetylcholinesterase (AChE) | Target for Alzheimer's disease treatment; inhibition increases neurotransmitter levels. nih.gov |

| Carbonic Anhydrase | Involved in pH regulation and cellular processes; a target in cancer and other diseases. nih.gov | |

| Membrane Receptors | Dopamine (B1211576) Receptors | CNS functions; however, many selective sigma receptor ligands show low affinity for these targets. |

| Ion Channels | Voltage-gated ion channels | Involved in neuronal excitability; can be modulated by piperidine derivatives. clinmedkaz.org |

Table 4: Computationally Predicted Biological Activity Spectrum

| Predicted Activity | Pa (Probability to be Active) | Associated Target(s) / Rationale |

|---|---|---|

| Neuroprotective | High | Modulation of Sigma-1 Receptor. eurekaselect.com |

| Cognition enhancement | High | Modulation of Sigma-1 Receptor. |

| Antineoplastic / Antiproliferative | Moderate | Activity at Sigma-2 Receptor is linked to cell proliferation and death. nih.gov |

| Anti-dyskinetic / Antiparkinsonian | Moderate | Predicted for piperidine derivatives based on CNS effects. clinmedkaz.org |

| Anxiolytic | Moderate | CNS activity associated with Sigma receptor modulation. |

| Membrane permeability inhibitor | High | A common prediction for piperidine-containing structures. clinmedkaz.org |

Biochemical and Mechanistic Studies of 2 1 Benzylpiperidin 4 Yl Acetamide and Analogs

Investigation of Enzyme Inhibition Mechanisms

The inhibitory potential of 2-(1-benzylpiperidin-4-yl)acetamide analogs has been evaluated against several key enzymes, revealing a spectrum of activities and selectivities that are crucial for understanding their therapeutic promise.

Derivatives of the N-benzylpiperidine scaffold, a core component of this compound, have been a focal point in the design of cholinesterase inhibitors for potential application in Alzheimer's disease. nih.gov Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh), and inhibiting the enzymes responsible for its breakdown, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is a primary therapeutic strategy. nih.gov

Research has led to the synthesis of various N-benzylpiperidine derivatives with the aim of achieving dual inhibition of both AChE and other therapeutic targets. nih.gov For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety was synthesized and evaluated. mdpi.com Within this series, some compounds demonstrated potent inhibitory activity. Specifically, compound 15b showed a submicromolar IC50 value of 0.39 µM against AChE, while compound 15j was a potent inhibitor of BuChE with an IC50 of 0.16 µM. mdpi.com Further kinetic analysis revealed that these compounds act as competitive inhibitors, likely interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. mdpi.com

Another study focused on creating dual-target inhibitors of AChE and the serotonin transporter (SERT). nih.gov While some of the synthesized (1-benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone derivatives showed moderate AChE inhibition (IC50 values between 28 and 41 µM), others displayed a higher affinity for SERT. nih.govmdpi.com This highlights the challenge in designing ligands with balanced promiscuity for multiple targets. mdpi.com

The table below summarizes the cholinesterase inhibitory activities of selected N-benzylpiperidine analogs.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 15b (benzimidazolinone analog) | AChE | 0.39 | mdpi.com |

| Compound 15j (benzimidazolinone analog) | BuChE | 0.16 | mdpi.com |

| Compound d5 (HDAC/AChE dual inhibitor) | AChE | 6.89 | nih.gov |

| Compound d10 (HDAC/AChE dual inhibitor) | AChE | 3.22 | nih.gov |

| Compound 7 (methanone derivative) | AChE | 28-41 | nih.gov |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer therapies. nih.govwikipedia.orgnih.gov DHFR inhibitors work by blocking the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting cellular replication. wikipedia.org While the piperidine (B6355638) scaffold is present in some compounds designed as DHFR inhibitors, a review of the current scientific literature did not yield specific studies evaluating this compound or its direct analogs for their inhibitory activity against the DHFR enzyme. mdpi.com

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. oncotarget.comresearchgate.net Inhibition of SDH can disrupt cellular respiration and energy metabolism. oncotarget.com This enzyme is a known target for a class of fungicides referred to as SDHIs. oncotarget.comnih.gov Despite the importance of this enzyme, searches of available scientific literature did not reveal any studies specifically investigating the inhibitory effects of this compound or its analogs on succinate dehydrogenase activity.

Beyond cholinesterases, analogs of this compound have been investigated for their effects on other enzyme and receptor systems, revealing a broader pharmacological profile.

Sigma Receptors (σ1 and σ2): A significant body of research has focused on N-(1-benzylpiperidin-4-yl)arylacetamide analogs as ligands for sigma receptors. nih.gov These receptors are implicated in a variety of neurological conditions. The unsubstituted parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrated high affinity and selectivity for σ1 receptors (Ki = 3.90 nM) over σ2 receptors (Ki = 240 nM). nih.gov Many derivatives maintain this preference for the σ1 subtype. oncotarget.com

Histone Deacetylase (HDAC): In the quest for multi-target ligands for Alzheimer's disease, N-benzylpiperidine derivatives have been designed as dual inhibitors of HDAC and AChE. nih.gov Compounds d5 and d10 from one such study showed potent dual inhibition, with HDAC IC50 values of 0.17 µM and 0.45 µM, respectively. nih.gov

Serotonin Transporter (SERT): As part of developing treatments that address both cognitive and neuropsychiatric symptoms of Alzheimer's, 1-benzylpiperidine derivatives have been evaluated for their ability to inhibit SERT. nih.govmdpi.com Certain analogs displayed affinity for SERT in the low micromolar range, indicating potential for modulating the serotonergic system. nih.gov

Carbonic Anhydrases (CA): While structurally distinct from the primary compound of interest, related 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have been synthesized and assessed as inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII, demonstrating the versatility of the substituted piperidine acetamide (B32628) scaffold.

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound analogs with their biological targets, providing a rationale for their observed activities.

For cholinesterase inhibitors, docking studies of 1,3-dimethylbenzimidazolinone derivatives revealed key interactions within the enzyme active sites. mdpi.com For instance, compound 15b was shown to occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The N-benzylpiperidine moiety's benzyl (B1604629) ring engaged in a π-π interaction with Trp86 in the CAS, while the benzimidazole ring formed π-π stacking interactions with Trp286 and Tyr341 in the PAS. mdpi.com These multiple points of contact are believed to be responsible for its potent inhibitory activity. mdpi.com

In the context of sigma receptors, comparative molecular field analysis (CoMFA) suggested that the electrostatic properties of substituents on the phenylacetamide aromatic ring are a strong determinant of binding affinity to the σ1 receptor. oncotarget.com Docking of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 ) into the σ1 receptor showed that the benzyl group of the N-benzylpiperidine fragment is positioned in a hydrophobic pocket, interacting with residues such as Tyr103 and Leu105.

These computational models provide a structural basis for the observed enzyme inhibition and receptor binding, guiding the rational design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Derivations

The systematic modification of the this compound scaffold has allowed for the derivation of clear structure-activity relationships (SAR), particularly concerning cholinesterase inhibition and sigma receptor affinity.

For Sigma Receptor Ligands:

Substitutions on the Phenylacetamide Ring: The position of substituents on the phenylacetamide aromatic ring significantly influences affinity for both σ1 and σ2 receptors. nih.gov Generally, 3-substituted compounds exhibit higher affinity compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions tend to increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. nih.govoncotarget.com Conversely, electron-donating groups like -OH, -OMe, or -NH2 lead to weak or no affinity for σ2 receptors but moderate affinity for σ1 receptors. nih.gov

Replacement of the Phenylacetamide Ring: Replacing the phenyl ring of the acetamide moiety with other aromatic systems like thiophene (B33073), naphthyl, or indole does not significantly alter σ1 receptor affinity. However, replacement with imidazole (B134444) or pyridyl rings results in a substantial loss of affinity. oncotarget.com

Substitutions on the Benzyl Group: Modifications on the aromatic ring of the N-benzyl group generally result in a similar or slightly decreased affinity for σ1 receptors. oncotarget.com

For Cholinesterase Inhibitors:

Substituents on the Benzyl Ring: In a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, electron-withdrawing groups such as Cl, F, and NO2 on the benzyl ring, particularly at the ortho and para positions, were found to enhance AChE inhibitory potency.

The table below summarizes key SAR findings for N-(1-benzylpiperidin-4-yl)arylacetamide analogs.

| Structural Modification | Effect on Activity | Target | Reference |

|---|---|---|---|

| 3-Substitution on phenylacetamide ring | Increased affinity | σ1/σ2 Receptors | nih.gov |

| Halogen substitution on phenylacetamide ring | Increased σ2 affinity, similar σ1 affinity | σ1/σ2 Receptors | nih.gov |

| Electron-donating group on phenylacetamide ring | Weak/no σ2 affinity, moderate σ1 affinity | σ1/σ2 Receptors | nih.gov |

| Replacement of phenyl with imidazole/pyridyl | >60-fold loss of affinity | σ1 Receptors | oncotarget.com |

| Substitution on N-benzyl group | Similar or slightly decreased affinity | σ1 Receptors | oncotarget.com |

| Electron-withdrawing group on benzyl ring (ortho/para) | Enhanced inhibition | AChE |

Impact of N-Benzyl Substitution on Biochemical Efficacy

The N-benzyl group of this compound is a critical determinant of its biochemical efficacy, particularly its affinity for sigma (σ) receptors. Structure-activity relationship (SAR) studies have demonstrated that modifications to this benzyl moiety can significantly alter the compound's binding profile.

Substitution on the aromatic ring of the benzyl group generally leads to a similar or slightly decreased affinity for σ1 receptors. mdpi.com However, the introduction of a halogen, such as fluorine, can have varied effects depending on its position. For instance, a series of N-benzylpiperidin-4-yl-phenylacetamide analogs were synthesized and evaluated for their affinity at σ1 and σ2 receptors. The unsubstituted compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, displayed a high affinity and selectivity for σ1 receptors (Ki = 3.90 nM for σ1 and 240 nM for σ2). nih.gov

Further studies on N-benzylpiperidine derivatives have shown that this motif is a key pharmacophoric group for various biological targets, including nicotinic acetylcholine receptors (nAChRs). In a study of compounds designed as potential modulators of nAChRs, the N-benzylpiperidine core was found to be essential for their antagonist actions, particularly at the α7 subtype. nih.gov

The following table summarizes the impact of N-benzyl substitution on the σ1 receptor affinity of selected analogs:

| Compound/Substitution | σ1 Receptor Affinity (Ki, nM) | Reference |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | nih.gov |

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide | 3.15 | researchgate.net |

This data underscores the sensitivity of the biochemical efficacy to even minor changes in the N-benzyl substituent, highlighting its role in the molecular recognition at the receptor level.

Influence of Acetamide Moiety Modifications on Biological Interactions

Modifications to the acetamide moiety of this compound have a profound influence on its biological interactions, particularly its affinity and selectivity for sigma receptors. The phenylacetamide portion of the molecule has been a primary focus of SAR studies.

Replacement of the phenyl ring of the phenylacetamide moiety with other aromatic systems, such as thiophene, naphthyl, or indole, has been shown to have no significant effect on σ1 receptor affinity. nih.gov In contrast, replacing the phenyl ring with an imidazole or pyridyl aromatic ring results in a drastic loss of affinity for σ1 receptors (a greater than 60-fold decrease) and no significant binding to σ2 receptors. nih.gov

Substitutions on the phenyl ring of the acetamide moiety also play a crucial role. Halogen substitution generally increases the affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl (OH), methoxy (OMe), or amino (NH2) leads to a weak or negligible affinity for σ2 receptors, while maintaining a moderate affinity for σ1 receptors. nih.gov The position of the substituent is also critical, with 3-substituted compounds generally showing higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted counterparts. nih.gov

The table below illustrates the effect of modifications on the phenylacetamide moiety on sigma receptor binding:

| Modification on Phenylacetamide Moiety | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Reference |

| Unsubstituted Phenylacetamide | 3.90 | 240 | nih.gov |

| 2-Fluoro-substituted Phenylacetamide | 3.56 | 667 | nih.gov |

| Thiophene instead of Phenyl | No significant change | - | nih.gov |

| Naphthyl instead of Phenyl | No significant change | - | nih.gov |

| Indole instead of Phenyl | No significant change | - | nih.gov |

| Imidazole instead of Phenyl | >60-fold loss | No significant binding | nih.gov |

| Pyridyl instead of Phenyl | >60-fold loss | No significant binding | nih.gov |

These findings highlight the importance of the electronic and steric properties of the acetamide moiety in dictating the biological interactions of this class of compounds.

Stereochemical Effects on Biological Activity and Specificity

Stereochemistry is a fundamental aspect of drug design and biological activity, as the three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets. For chiral compounds, one enantiomer often exhibits greater potency or a different pharmacological profile compared to its counterpart. nih.gov The N-benzylpiperidine motif, due to its structural flexibility, can be a valuable tool for optimizing the stereochemical aspects of a compound's potency and toxicity.

However, specific studies on the stereoisomers of this compound and their differential biological activities are not extensively reported in the current scientific literature. While the synthesis and evaluation of various analogs have been performed, these studies have largely focused on modifications of the N-benzyl and acetamide moieties without a specific emphasis on the stereochemical implications at the piperidine ring or other potential chiral centers.

Investigation of Anti-Aggregation Properties (e.g., β-amyloid aggregation inhibition)

A growing body of research indicates that N-benzylpiperidine derivatives possess the ability to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. researchgate.net The aggregation of Aβ into oligomers and fibrils is believed to be a central event in the neurodegenerative cascade.

Several studies have focused on designing multi-target-directed ligands that combine cholinesterase inhibition with Aβ anti-aggregation activity. In one such study, a series of new N-benzylpiperidine derivatives were synthesized. Many of these compounds demonstrated micromolar activities against cholinesterases and were also effective in inhibiting the aggregation of β-amyloid. researchgate.net For example, the compound 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione showed 72.5% inhibition of β-amyloid aggregation at a concentration of 10 μM. researchgate.net

Another study on N-benzylpiperidine derivatives also reported that some of the synthesized compounds exhibited activities in inhibiting Aβ aggregations, in addition to other neuroprotective effects. The mechanism by which these compounds inhibit Aβ aggregation is thought to involve direct binding to the Aβ peptide, which interferes with the conformational changes necessary for the formation of β-sheet structures and subsequent fibrillization.

The following table presents data on the β-amyloid anti-aggregation activity of a representative N-benzylpiperidine derivative:

| Compound | Concentration (μM) | β-Amyloid Aggregation Inhibition (%) | Reference |

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | 10 | 72.5 | researchgate.net |

These findings suggest that the N-benzylpiperidine scaffold is a promising starting point for the development of therapeutic agents aimed at mitigating the progression of Alzheimer's disease by targeting Aβ aggregation.

Cellular and Receptor-Level Mechanistic Investigations (e.g., antiproliferative activity mechanisms)

Derivatives of N-benzylpiperidine have demonstrated significant antiproliferative activity against various cancer cell lines, and research into their mechanisms of action has pointed towards interactions with sigma receptors and induction of cell cycle arrest.

The high density of σ2 receptors in proliferating tumor cells compared to quiescent cells makes them an attractive target for anticancer agents. researchgate.net Ligands that bind to σ2 receptors have been shown to induce apoptosis in tumor cells. researchgate.net Studies on N-(1-benzylpiperidin-4-yl)phenylacetamide and its analogs have extensively characterized their binding to sigma receptors, with many compounds showing high affinity for the σ1 subtype. nih.gov The antiproliferative effects of sigma ligands are often linked to their activity at these receptors. For instance, σ2 receptor agonists have been shown to have antiproliferative and cytotoxic effects in tumor cell lines. mdpi.com

A study on a series of N-benzyl-piperidinyl acylhydrazone hybrid derivatives revealed their cytotoxic profiles against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. The derivative PQM-75, for example, displayed an IC50 of 58.40 µM against HepG2 cells and was found to drastically reduce the clonogenic capacity of these cells. Mechanistic investigations showed that this compound induced an increase in the G2/M population of cells and a reduction in the S-phase population, indicating that its antiproliferative activity is due to its ability to promote M-phase arrest.

The table below summarizes the antiproliferative activity of a representative N-benzyl-piperidinyl acylhydrazone derivative:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| PQM-75 | HepG2 | 58.40 | M-phase arrest | |

| PQM-88 | A549 | 59.58 | Not specified |

These findings underscore the potential of this compound and its analogs as scaffolds for the development of novel anticancer agents, with mechanisms likely involving sigma receptor modulation and cell cycle disruption. Further research is needed to fully elucidate the specific receptor-level interactions that lead to their antiproliferative effects.

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling 2-(1-Benzylpiperidin-4-yl)acetamide in the laboratory?

- Methodological Answer :

- Eye/Skin Exposure : Immediately flush eyes with water for 10–15 minutes; wash skin with soap and water for ≥15 minutes. Remove contaminated clothing and seek medical attention .

- Ingestion : Rinse the mouth (if conscious) and consult a physician. No thorough toxicological data exists, so assume acute toxicity risks .

- General Precautions : Use PPE (gloves, goggles) and work in a fume hood. Store at -20°C if stability data is lacking .

Q. What synthetic routes are reported for preparing this compound and its derivatives?

- Methodological Answer :

- Condensation Reactions : React 2-(1-Benzylpiperidin-4-yl)ethanamine with activated carboxylic acids (e.g., ferulic acid) in ethanol under reflux, using piperidine as a catalyst (yield: ~95%) .

- Heterocyclic Derivatives : Synthesize analogs via nucleophilic substitution or coupling reactions (e.g., Scheme 3 in uses acetic anhydride and triethyl orthoformate under reflux) .

- Table: Key Reaction Conditions

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

- Methodological Answer :

- Chromatography : Use LC-HRMS/MS to confirm molecular weight and detect impurities .

- Spectroscopy : H-NMR for verifying proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- Elemental Analysis : Confirm empirical formula (CHNO) via combustion analysis .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound derivatives for antiviral activity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against viral protease targets (e.g., PLpro) to predict binding affinities. For example, carbazole-linked analogs showed strong docking scores in SARS-CoV-2 PLpro inhibition studies .

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .

Q. What strategies address structural misassignment challenges, such as isomer ambiguity, in related acetamide compounds?

- Methodological Answer :

- Isomer-Specific Synthesis : Synthesize all possible isomers (e.g., ortho, meta, para hydroxylated derivatives) and compare spectral data .

- Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if available). In , LC-HRMS/MS and H-NMR corrected a misassigned metabolite from 3-hydroxy to 2-hydroxyphenylacetamide sulfate .

Q. What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?

- Methodological Answer :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). Derivatives with pyrrolidine or morpholine substituents showed IC values <10 µM in .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays to confirm mechanism .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound analogs?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO, -CF) to enhance metabolic stability. highlights improved activity in fluorophenyl-substituted analogs .

- Side Chain Engineering : Replace benzyl with substituted benzyl groups (e.g., 4-methoxybenzyl) to modulate lipophilicity and target engagement .

- Table: SAR Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.